D-ピニトール

科学的研究の応用

Pharmacological Properties

D-Pinitol has been studied extensively for its potential therapeutic benefits across several health conditions. Below is a summary of its key pharmacological effects:

Diabetes Management

D-Pinitol has shown promise as a treatment for diabetes by improving insulin sensitivity. A study involving streptozocin-induced diabetic mice demonstrated that D-Pinitol administration significantly improved glucose tolerance and reduced hyperglycemia. The compound acts through a post-receptor mechanism, enhancing the effectiveness of insulin signaling pathways .

Anti-inflammatory Effects

Research indicates that D-Pinitol possesses potent anti-inflammatory properties. In an experimental model using chicks, D-Pinitol significantly reduced paw edema and the number of paw licks in response to formalin injection, suggesting its efficacy in managing pain and inflammation . The compound's interaction with COX-2 is particularly noteworthy as it may offer a natural alternative to non-steroidal anti-inflammatory drugs.

Neuroprotection

D-Pinitol's neuroprotective effects have been highlighted in studies focusing on cognitive impairment associated with diabetes. In one study, D-Pinitol was administered to aging-accelerated mice, resulting in improved cognitive function as assessed by the Morris Water Maze test. The compound's ability to protect hippocampal tissue from damage is attributed to its antioxidant properties .

Cancer Research

The potential anti-cancer effects of D-Pinitol have been explored through various studies. It has been shown to inhibit cancer cell proliferation by modulating inflammatory pathways and reducing oxidative stress. For instance, D-Pinitol's ability to suppress TNF-α and inhibit NF-κB signaling pathways indicates its role in cancer prevention strategies .

Case Study 1: D-Pinitol in Diabetic Patients

A clinical trial assessed the effects of D-Pinitol supplementation on glycemic control in patients with type 2 diabetes. Participants receiving D-Pinitol showed significant reductions in fasting blood glucose levels compared to the control group, underscoring its potential as an adjunct therapy for diabetes management.

Case Study 2: Anti-inflammatory Properties

In a randomized controlled trial involving patients with chronic inflammatory conditions, those supplemented with D-Pinitol exhibited reduced levels of inflammatory markers (e.g., TNF-α, IL-6) compared to placebo groups. This supports the compound's role as a natural anti-inflammatory agent.

作用機序

NIC5-15は、いくつかのメカニズムを通じて効果を発揮します。

インスリン感受性: NIC5-15は、インスリンシグナル伝達経路を調節することで、インスリン感受性を高めます。

γ-セクレターゼ調節: アルツハイマー病の病因において重要な役割を果たすγ-セクレターゼ活性を調節することで、アミロイドβ産生を抑制します.

分子標的と経路: NIC5-15は、インスリン受容体とγ-セクレターゼを標的とし、グルコース代謝とアミロイドβ産生に関わる経路に影響を与えます.

類似化合物の比較

類似化合物

D-キロ-イノシトール: NIC5-15の前駆体であり、インスリン感受性作用で知られています。

ミオイノシトール: 類似の生物活性を有する、別のイノシトール異性体です。

ピニトール: インスリン感受性作用を持つ、天然に存在するイノシトール誘導体です.

NIC5-15の独自性

NIC5-15は、インスリン感受性とγ-セクレターゼ活性の調節という二重の役割を持つためユニークです。 これは、代謝性疾患やアルツハイマー病などの神経変性疾患の治療における有望な候補となっています .

生化学分析

Biochemical Properties

D-Pinitol plays a crucial role in biochemical reactions, particularly in plants where it acts as a physiological cellular modulator and chemical defense against unfavorable environmental conditions such as water deficit and high salinity . In biochemical reactions, D-Pinitol interacts with several enzymes and proteins. For instance, it has been shown to interact with the post-receptor signaling pathway of insulin, integrated by phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), leading to increased glucose uptake in muscle cells . Additionally, D-Pinitol has been found to inhibit the NF-κB pathway, which is involved in inflammatory responses .

Cellular Effects

D-Pinitol exerts various effects on different types of cells and cellular processes. It has been found to improve insulin sensitivity and glucose uptake in skeletal muscle cells, which can help lower blood sugar levels . Furthermore, D-Pinitol exhibits antioxidant properties, protecting cells from oxidative stress and damage . It also influences cell signaling pathways, such as the PI3K/Akt pathway, and affects gene expression related to inflammation and metabolism . In cancer cells, D-Pinitol has shown potential in inhibiting cell proliferation and inducing apoptosis .

Molecular Mechanism

At the molecular level, D-Pinitol exerts its effects through various mechanisms. It binds to and activates the PI3K/Akt signaling pathway, enhancing glucose uptake in cells . D-Pinitol also inhibits the NF-κB pathway, reducing inflammation . Additionally, it has been found to modulate the expression of genes involved in oxidative stress response, such as those encoding antioxidant enzymes . These molecular interactions contribute to the compound’s antidiabetic, anti-inflammatory, and antioxidant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Pinitol have been observed to change over time. Studies have shown that D-Pinitol remains stable under various conditions, maintaining its biological activity . Long-term studies have demonstrated that D-Pinitol can sustain its beneficial effects on cellular function, such as improving insulin sensitivity and reducing oxidative stress, over extended periods

Dosage Effects in Animal Models

The effects of D-Pinitol vary with different dosages in animal models. Studies have shown that D-Pinitol improves glucose metabolism and inhibits bone loss in mice with diabetic osteoporosis at doses of 50 and 100 mg/kg body weight per day . Higher doses of D-Pinitol have been associated with enhanced pancreatic function and reduced fasting blood glucose levels

Metabolic Pathways

D-Pinitol is involved in several metabolic pathways. It interacts with enzymes and cofactors in the insulin signaling pathway, enhancing glucose uptake and metabolism . Additionally, D-Pinitol has been found to influence metabolic pathways related to oxidative stress and inflammation . It modulates the activity of enzymes involved in antioxidant defense, such as superoxide dismutase and catalase, thereby reducing oxidative damage . These interactions contribute to the compound’s overall metabolic effects.

Transport and Distribution

D-Pinitol is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, D-Pinitol is transported by polyol transporters, such as LjPLT11, which facilitate its movement within infected cells of Lotus japonicus nodules . In animal models, D-Pinitol has been shown to be absorbed and distributed in various tissues, including the liver, kidney, and bone marrow . The transport and distribution of D-Pinitol are crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of D-Pinitol plays a significant role in its activity and function. In plants, D-Pinitol is localized within specific compartments, such as peribacteroid membranes in Lotus japonicus nodules . This localization is essential for maintaining osmotic balance and stability during nodule development . In animal cells, D-Pinitol’s subcellular localization and its effects on cellular compartments are still under investigation. Understanding the precise localization of D-Pinitol within cells will provide insights into its mechanisms of action and potential therapeutic applications.

準備方法

合成経路と反応条件

NIC5-15は、D-キロ-イノシトールからメチル化反応によって合成できます。このプロセスには、塩基性条件下でヨウ化メチルや硫酸ジメチルなどのメチル化剤を使用します。 反応には通常、ジメチルホルムアミドやジメチルスルホキシドなどの溶媒と、水素化ナトリウムや炭酸カリウムなどの塩基が必要です .

工業的生産方法

NIC5-15の工業的生産には、大豆などの天然資源からD-キロ-イノシトールを抽出後、化学的メチル化を行います。抽出プロセスには、溶媒抽出、ろ過、精製などの工程が含まれ、D-キロ-イノシトールが分離されます。 その後、制御された条件下でメチル化を行い、NIC5-15を製造します .

化学反応の分析

反応の種類

NIC5-15は、次のようなさまざまな化学反応を起こします。

酸化: NIC5-15は酸化されてさまざまな酸化生成物を形成できます。

還元: 還元された糖アルコール誘導体を形成するために還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物

これらの反応で生成される主な生成物には、酸化生成物、還元された糖アルコール、置換されたイノシトール誘導体などのNIC5-15のさまざまな誘導体が含まれます .

科学研究への応用

化学: NIC5-15は、有機合成における試薬として、および分析化学における標準物質として使用されます。

生物学: 細胞シグナル伝達と代謝経路における役割について研究されています。

医学: NIC5-15は、γ-セクレターゼを調節することでアミロイドβ産生を抑制し、同時にγ-セクレターゼ基質ノッチの切断を回避するため、アルツハイマー病の治療に有望視されています.

類似化合物との比較

Similar Compounds

D-chiro-inositol: A precursor to NIC5-15, known for its insulin-sensitizing properties.

Myo-inositol: Another inositol isomer with similar biological activities.

Pinitol: A naturally occurring inositol derivative with insulin-sensitizing effects.

Uniqueness of NIC5-15

NIC5-15 is unique due to its dual role in insulin sensitization and modulation of γ-secretase activity. This makes it a promising candidate for the treatment of metabolic disorders and neurodegenerative diseases like Alzheimer’s disease .

生物活性

D-Pinitol, a naturally occurring inositol derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of the biological activity of D-Pinitol, focusing on its metabolic effects, anti-inflammatory properties, and implications for treating various health conditions.

1. Metabolic Effects

D-Pinitol is known for its insulinomimetic effects and its role in glucose metabolism. Several studies have demonstrated its potential in regulating blood glucose levels and improving insulin sensitivity.

In a study involving male Wistar rats, D-Pinitol was administered orally at doses of 100 or 500 mg/kg. The results indicated rapid absorption and distribution to plasma and liver compartments. Notably, D-Pinitol reduced insulinemia and the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR), while maintaining glycemia through increased glucagon activity. It also decreased the expression of pyruvate kinase, a key glycolytic enzyme, and modulated insulin signaling pathways by affecting the phosphorylation of AKT and GSK-3 .

1.2 Clinical Evidence

Long-term treatment with D-Pinitol has shown promise in managing hyperglycemia in patients with type 2 diabetes mellitus (T2DM). A review highlighted that chronic administration decreased insulin levels and improved metabolic parameters in individuals with insulin resistance . However, some studies reported inconclusive effects on glycemic control, indicating a need for further research to clarify its mechanisms .

2. Anti-Inflammatory Activity

D-Pinitol exhibits significant anti-inflammatory properties, which may contribute to its therapeutic potential.

Research indicates that D-Pinitol can inhibit the cyclooxygenase-2 (COX-2) pathway, leading to reduced inflammation. In animal models, it has been shown to decrease paw edema and pro-inflammatory cytokine levels such as TNF-α, IL-6, and IL-1β following administration . The compound's ability to modulate these inflammatory markers suggests its potential as an adjunct therapy for inflammatory conditions.

2.2 Case Studies

In a study examining the effects of D-Pinitol on cisplatin-induced nephrotoxicity in rats, significant reductions in inflammatory responses were observed when D-Pinitol was administered at doses of 10, 20, and 40 mg/kg . This highlights its potential utility in managing inflammation-related complications.

3. Cognitive Function Enhancement

Emerging research suggests that D-Pinitol may also have neuroprotective effects.

3.1 Animal Studies

A study involving transgenic mice demonstrated that D-Pinitol supplementation improved cognitive function, as assessed by performance in the Morris Water Maze test . The findings indicate that D-Pinitol may enhance memory and learning capabilities, potentially making it a candidate for treating cognitive impairments associated with neurodegenerative diseases.

4. Antioxidant Properties

D-Pinitol has been recognized for its antioxidant capabilities, which play a crucial role in mitigating oxidative stress—a factor implicated in various chronic diseases.

4.1 Radical Scavenging Activity

Research comparing the antioxidant activity of D-Pinitol with other compounds showed that it effectively scavenged free radicals in vitro, demonstrating comparable efficacy to vitamin C at certain concentrations . This suggests that D-Pinitol could be beneficial in preventing oxidative damage associated with metabolic disorders.

Summary Table of Biological Activities

特性

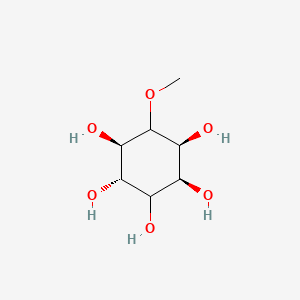

IUPAC Name |

6-methoxycyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCFFEYYQKSRSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(C1O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-38-6, 10284-63-6, 60537-25-9, 484-68-4 | |

| Record name | L-Quebrachitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Pinitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231332 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Quebrachitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。